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Compound of Interest

Compound Name: Diethyl acetylsuccinate

Cat. No.: B109451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
acetylsuccinate, a key reagent in the synthesis of various antimicrobial compounds. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Chemical Structure and Properties
IUPAC Name: Diethyl 2-acetylbutanedioate

Synonyms: Diethyl acetylsuccinate, Acetylsuccinic acid diethyl ester, Diethyl 2-

acetylsuccinate

CAS Number: 1115-30-6

Molecular Formula: C₁₀H₁₆O₅

Molecular Weight: 216.23 g/mol

Spectroscopic Data
The following tables summarize the key spectroscopic data for Diethyl acetylsuccinate. Due

to the tautomeric nature of the acetyl group (keto-enol tautomerism), the observed spectra

represent a mixture of both forms, with the keto form generally being predominant.
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The ¹H NMR spectrum of Diethyl acetylsuccinate is complex due to the presence of two chiral

centers in the molecule, leading to diastereotopic protons. The data presented here is an

interpretation based on the expected chemical shifts and coupling patterns.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.20 Quartet (q) 2H -OCH₂CH₃ (ester 1)

~4.15 Quartet (q) 2H -OCH₂CH₃ (ester 2)

~3.80 Triplet (t) 1H -CH(COCH₃)-

~2.80
Doublet of Doublets

(dd)
2H -CH₂-CH(COCH₃)-

~2.20 Singlet (s) 3H -COCH₃

~1.30 Triplet (t) 3H -OCH₂CH₃ (ester 1)

~1.25 Triplet (t) 3H -OCH₂CH₃ (ester 2)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

predicted chemical shifts are listed below.
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Chemical Shift (δ) ppm Assignment

~202.0 C=O (ketone)

~171.0 C=O (ester 1)

~169.0 C=O (ester 2)

~61.5 -OCH₂CH₃ (ester 1)

~61.0 -OCH₂CH₃ (ester 2)

~55.0 -CH(COCH₃)-

~35.0 -CH₂-CH(COCH₃)-

~30.0 -COCH₃

~14.0 -OCH₂CH₃ (ester 1)

~13.8 -OCH₂CH₃ (ester 2)

The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium C-H stretch (alkane)

~1740 Strong C=O stretch (ester)

~1720 Strong C=O stretch (ketone)

~1200 Strong C-O stretch (ester)

Electron ionization mass spectrometry (EI-MS) of Diethyl acetylsuccinate results in

fragmentation, providing valuable information for structural elucidation.
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m/z Relative Intensity Assignment

216 Low [M]⁺ (Molecular Ion)

171 Moderate [M - OCH₂CH₃]⁺

143 High [M - COOCH₂CH₃]⁺

129 Moderate [M - CH₃CO - OCH₂CH₃]⁺

43 Very High [CH₃CO]⁺ (Base Peak)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

Diethyl acetylsuccinate.

Sample Preparation: A solution of Diethyl acetylsuccinate (approximately 10-20 mg) is

prepared in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is

used.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-32 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 512-1024 scans may be necessary due to the lower natural abundance

of ¹³C.
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Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Sample Preparation: As Diethyl acetylsuccinate is a liquid, a thin film is prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

A background spectrum of the clean salt plates is first recorded.

The sample is then placed in the IR beam path, and the sample spectrum is acquired.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically

via direct injection or after separation by Gas Chromatography (GC-MS).

Ionization Method: Electron Ionization (EI) is commonly used.

Electron Energy: 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio (m/z).
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Data Acquisition: The detector records the abundance of each ion at different m/z values,

generating a mass spectrum.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

characteristic fragment ions, which aids in confirming the molecular weight and structure.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

Diethyl acetylsuccinate.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Diethyl Acetylsuccinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b109451#spectroscopic-data-of-diethyl-
acetylsuccinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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